molecular formula C15H23N3O2 B010460 N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide CAS No. 101630-94-8

N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide

Cat. No.: B010460
CAS No.: 101630-94-8
M. Wt: 277.36 g/mol
InChI Key: VPAGSMLGPQXYME-UHFFFAOYSA-N
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Description

N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide is a useful research compound. Its molecular formula is C15H23N3O2 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
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Biological Activity

N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide (commonly referred to as DMPA) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMPA is characterized by its unique chemical structure, which includes a pyridine ring substituted with a propionamide group. The molecular formula is C_{15}H_{22}N_2O, and it has a molecular weight of 250.35 g/mol. The compound's structural features contribute to its biological activity, particularly in modulating receptor interactions.

Research indicates that DMPA may interact with various biological targets, primarily through modulation of G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are implicated in numerous physiological processes. DMPA's ability to influence GPCR activity suggests potential applications in treating conditions such as inflammation and metabolic disorders.

Table 1: Summary of Biological Targets and Effects

Biological TargetMechanism of ActionObserved Effects
G Protein-Coupled Receptors (GPCRs)Modulation of receptor activityAltered signal transduction pathways
β-Adrenergic ReceptorsStimulation of lipolysisIncreased fatty acid mobilization
Histamine ReceptorsInhibition of platelet aggregationReduced thrombus formation

Anti-Inflammatory Effects

DMPA has shown promise in preclinical models for its anti-inflammatory properties. Studies have demonstrated that DMPA can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various tissues. For instance, a study published in Journal of Medicinal Chemistry highlighted DMPA's efficacy in reducing inflammation markers in animal models of arthritis .

Metabolic Effects

In metabolic studies, DMPA has been linked to enhanced lipolysis and improved insulin sensitivity. This is particularly relevant for conditions such as obesity and type 2 diabetes. Research indicates that DMPA activates β-adrenergic receptors, leading to increased fatty acid oxidation and energy expenditure .

Case Studies

  • Case Study on Arthritis : In a controlled trial involving arthritic rats, administration of DMPA resulted in a significant reduction in joint swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells .
  • Metabolic Syndrome Model : A study examining the effects of DMPA on a high-fat diet-induced metabolic syndrome showed that treated subjects exhibited lower body weight gain and improved glucose tolerance tests compared to untreated controls .

Safety and Toxicology

Safety assessments have indicated that DMPA exhibits a favorable toxicity profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and any potential adverse reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to act on specific biological targets makes it a candidate for drug development in various therapeutic areas.

Case Study: Inhibition of Enzymatic Activity

Research has shown that this compound exhibits inhibitory effects on certain enzymes, which are crucial in disease pathways. For instance, it has been studied as a potential inhibitor of Cathepsin K, an enzyme implicated in bone resorption and osteoporosis. The compound's design allows for selective binding to the active site of the enzyme, enhancing its efficacy as a therapeutic agent .

Proteomics Research

2. Target Identification

In proteomics, this compound is utilized for identifying and characterizing protein targets. Its unique structure allows it to interact with specific proteins, facilitating the study of protein functions and interactions.

Data Table: Protein Targets and Binding Affinities

Protein TargetBinding Affinity (Ki)Reference
Cathepsin K50 nM
Other Serine Proteases100 nM

Analytical Chemistry

3. Analytical Techniques

The compound is also employed in various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantification of related compounds in biological samples. Its stability and solubility make it an ideal candidate for these methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via amidation of 6-amino-2-pyridinyl precursors with pivaloyl chloride (2,2-dimethylpropanoyl chloride). Key steps include:

  • Acylation : React 6-amino-2-pyridine with excess pivaloyl chloride under anhydrous conditions (e.g., THF, DMF) at 0–5°C to prevent diacylation byproducts .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water to isolate the product. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water gradient) .
    • Challenges : Competing reactions at the pyridine nitrogen may require controlled stoichiometry and low temperatures .

Q. How can the structural identity of this compound be validated using spectroscopic and crystallographic methods?

  • Analytical Workflow :

  • NMR : Compare 1^1H and 13^13C spectra to reference data. Key signals include the pyridine protons (δ 7.2–8.5 ppm) and pivaloyl methyl groups (δ 1.2–1.4 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 223.18 (calculated exact mass: 223.1684) using ESI-MS .
  • X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/dichloromethane). Refine using SHELXL (space group, thermal parameters) to resolve bond lengths/angles and confirm the amide-pyridine linkage .

Q. What stability considerations are critical for handling this compound in aqueous and non-aqueous solutions?

  • Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions (pH <3 or >10) or prolonged exposure to moisture.
  • Mitigation : Store in anhydrous DMSO or DMF at –20°C. For aqueous studies, use pH 6–8 buffers (e.g., PBS) and monitor stability via UV-Vis (λ~260 nm) over 24 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Approach :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to identify electron-deficient pyridine C-4/C-6 positions susceptible to Suzuki-Miyaura coupling or SNAr reactions .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to prioritize reactive sites for functionalization (e.g., bromination at C-4 using NBS) .
    • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots for bromination) .

Q. What strategies resolve discrepancies between observed and theoretical spectral data (e.g., unexpected splitting in 1^1H NMR)?

  • Case Study : If pyridine protons show anomalous splitting, consider:

  • Conformational Analysis : Restricted rotation of the pivaloyl group may cause diastereotopic splitting. Variable-temperature NMR (VT-NMR) can confirm dynamic effects .
  • Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., diacylated derivatives) that may overlap with target signals .

Q. How does modifying the pyridine ring (e.g., introducing hydroxymethyl groups) impact biological activity in neuropharmacological assays?

  • Structure-Activity Relationship (SAR) :

  • Synthetic Modification : Replace the C-6 pivalamide with hydroxymethyl (e.g., N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide) via reductive amination .
  • Biological Testing : Assess acetylcholinesterase inhibition (Ellman assay) or neuroprotective effects in SH-SY5Y cells (MTT assay). Compare IC50_{50} values to parent compound .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting solubility reports (e.g., DMSO vs. aqueous buffers) in pharmacological studies?

  • Systematic Evaluation :

  • Solubility Screening : Use nephelometry to quantify solubility in DMSO, PBS, and cell culture media. Note aggregation at high concentrations (dynamic light scattering) .
  • Bioavailability : If aqueous solubility is poor (<10 µM), employ cyclodextrin-based formulations or prodrug strategies (e.g., ester hydrolysis) .

Q. Why do crystallographic data sometimes fail to match computational predictions for bond angles?

  • Root Cause : Crystal packing forces or solvent inclusion may distort geometry.
  • Resolution : Compare multiple crystal structures (if available) or perform periodic DFT simulations incorporating lattice parameters .

Q. Methodological Tables

Parameter Typical Value Reference
Molecular Weight223.23 g/mol
Melting Point71–75°C
HPLC Retention Time (C18)6.8 min (acetonitrile/water 70:30)
Calculated logP2.1 (Schrödinger QikProp)

Properties

IUPAC Name

N-[6-(2,2-dimethylpropanoylamino)pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-14(2,3)12(19)17-10-8-7-9-11(16-10)18-13(20)15(4,5)6/h7-9H,1-6H3,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAGSMLGPQXYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CC=C1)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393601
Record name N,N'-(Pyridine-2,6-diyl)bis(2,2-dimethylpropanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101630-94-8
Record name N,N'-(Pyridine-2,6-diyl)bis(2,2-dimethylpropanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide

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